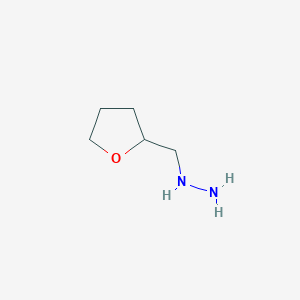

(Tetrahydro-furan-2-ylmethyl)-hydrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(Tetrahydro-furan-2-ylmethyl)-hydrazine is an organic compound that features a tetrahydrofuran ring bonded to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Tetrahydro-furan-2-ylmethyl)-hydrazine typically involves the reaction of tetrahydrofuran derivatives with hydrazine. One common method is the reaction of tetrahydrofuran-2-ylmethyl chloride with hydrazine hydrate under reflux conditions. The reaction proceeds as follows:

Tetrahydrofuran-2-ylmethyl chloride+Hydrazine hydrate→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(Tetrahydro-furan-2-ylmethyl)-hydrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield simpler hydrazine derivatives.

Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrahydrofuran-2-ylmethyl oxides, while reduction can produce simpler hydrazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antiviral Activity

Recent studies have identified derivatives of hydrazine compounds, including those related to (Tetrahydro-furan-2-ylmethyl)-hydrazine, as potential inhibitors of the SARS-CoV-2 main protease (Mpro). For instance, 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives demonstrated promising inhibitory activity against Mpro, with some compounds achieving IC50 values as low as 1.55 μM. The structure-activity relationship (SAR) analysis indicated that specific functional groups significantly influence the potency of these inhibitors .

1.2 Anticancer Properties

Hydrazone derivatives, which include structural motifs similar to this compound, have been extensively studied for their anticancer properties. A variety of hydrazone compounds have shown significant cytotoxic effects against different cancer cell lines. For example, new 2H-chromene-based hydrazone derivatives were screened for anti-cancer activity against breast cancer cells, indicating the potential of these compounds in cancer therapeutics .

Agricultural Applications

2.1 Fungicidal Activity

Research has indicated that tetrahydrofuran-2-ylmethylamines exhibit enhanced fungicidal properties compared to other related compounds. These compounds are being explored as plant protection agents, particularly for their ability to regulate plant growth and combat fungal infections . The following table summarizes the fungicidal efficacy of selected tetrahydrofuran derivatives:

| Compound Name | Fungicidal Activity | Reference |

|---|---|---|

| Tetrahydrofuran-2-ylmethylamine A | High | |

| Tetrahydrofuran-2-ylmethylamine B | Moderate | |

| Tetrahydrofuran-2-ylmethylamine C | Low |

Analytical Applications

3.1 Spectroscopic Determination

Hydrazone derivatives are widely recognized for their analytical applications in determining various metal ions and organic compounds through spectroscopic methods. The versatility of hydrazones allows for their use in environmental monitoring and pharmaceutical analysis .

Case Studies

Case Study 1: Inhibition of SARS-CoV-2 Mpro

A study focused on the development of non-peptidomimetic inhibitors targeting SARS-CoV-2 Mpro revealed that modifications in the hydrazine linker significantly affected inhibitory potency. Compounds with a thiourea linker demonstrated enhanced binding affinity and inhibitory activity, highlighting the importance of structural optimization in drug design .

Case Study 2: Fungicidal Efficacy in Agriculture

In agricultural research, tetrahydrofuran-based compounds were tested against common fungal pathogens affecting crops. Results indicated that specific modifications in the tetrahydrofuran structure led to increased fungicidal activity, suggesting a pathway for developing new agricultural fungicides .

Mechanism of Action

The mechanism of action of (Tetrahydro-furan-2-ylmethyl)-hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The tetrahydrofuran ring may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

- Tetrahydrofuran-2-ylmethyl chloride

- Tetrahydrofuran-2-ylmethyl methanesulfonate

- Bis(tetrahydrofurfuryl) ether

Uniqueness

(Tetrahydro-furan-2-ylmethyl)-hydrazine is unique due to the presence of both the tetrahydrofuran ring and the hydrazine moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Biological Activity

(Tetrahydro-furan-2-ylmethyl)-hydrazine is a hydrazine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a tetrahydrofuran ring, which is known for enhancing the stability and bioavailability of various pharmacological agents. The hydrazine moiety presents unique reactivity, allowing for interactions with biomolecules that may lead to therapeutic applications.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound consists of a tetrahydrofuran ring bonded to a hydrazine group, contributing to its distinct chemical properties. The presence of the hydrazine functional group allows for nucleophilic interactions, which are crucial in biological systems.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins, influencing enzymatic activities. The tetrahydrofuran component enhances the compound's solubility and stability, making it a promising candidate for drug development.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, derivatives of hydrazines have shown significant anticancer effects against human liver carcinoma cells (HepG2) with IC50 values comparable to established chemotherapeutics like doxorubicin .

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects against various pathogens. The mechanism often involves disruption of microbial cell walls or inhibition of critical enzymes .

- Urease Inhibition : Hydrazine derivatives have been evaluated for their ability to inhibit urease, an enzyme linked to several pathological conditions. Studies have shown that certain hydrazine compounds possess IC50 values indicating effective inhibition .

Case Studies and Research Findings

Several studies have explored the biological activity of hydrazine derivatives, providing insights into their potential therapeutic roles:

- Anticancer Studies : A study reported the synthesis of new hydrazone derivatives incorporating furan and thiadiazole rings, which exhibited significant cytotoxicity against HepG2 cells. These compounds highlighted the importance of structural modifications in enhancing biological activity .

- Enzyme Inhibition : Research on urease inhibitors revealed that specific hydrazine derivatives showed mixed-type inhibition with Ki values ranging from 15.76 to 29.42 µM, indicating their potential as therapeutic agents in treating conditions like kidney stones .

- Antiviral Activity : Novel derivatives developed as inhibitors of SARS-CoV-2 main protease demonstrated low cytotoxicity and effective inhibition at micromolar concentrations, suggesting their utility in antiviral drug design .

Comparative Analysis

The following table summarizes the biological activities and findings related to this compound and similar compounds:

Properties

IUPAC Name |

oxolan-2-ylmethylhydrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c6-7-4-5-2-1-3-8-5/h5,7H,1-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHEFPUCRUDGNLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.